N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide
Description
N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide is a benzamide derivative characterized by a diethylamino pentyl chain and a 4-nitrobenzyl group attached to the benzamide core. This compound (CAS: 1243-14-7) has a molecular formula of C₃₂H₄₀N₄O₃ and a molecular weight of 544.69 g/mol .
Properties
Molecular Formula |
C23H31N3O3 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide |
InChI |
InChI=1S/C23H31N3O3/c1-4-24(5-2)17-9-10-19(3)25(23(27)21-11-7-6-8-12-21)18-20-13-15-22(16-14-20)26(28)29/h6-8,11-16,19H,4-5,9-10,17-18H2,1-3H3 |
InChI Key |
VVUUFOROTMXSJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide typically involves multi-step organic reactions. One common method involves the reaction of 4-nitrobenzyl chloride with N-(5-diethylaminopentyl)amine under basic conditions to form the intermediate N-(5-diethylaminopentyl)-N-(4-nitrobenzyl)amine. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides and reduced derivatives with altered biological activities .
Scientific Research Applications
N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes
Mechanism of Action
The exact mechanism of action of N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects. The nitro group may play a crucial role in its activity by undergoing bioreduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Features and Substituent Effects
The target compound’s key structural elements include:
- Diethylamino pentyl chain: Enhances lipophilicity and may influence membrane permeability or protein-binding kinetics.
Comparisons with analogues :
Key observations :
Physicochemical Properties
- Solubility : The nitro group in the target compound may reduce aqueous solubility compared to methoxy or hydroxy-substituted analogues (e.g., 4g in ).
- logP: Estimated higher than trimethoxybenzamide analogues (e.g., 352.47 g/mol compound ) due to the diethylamino chain.
- Stability : Nitro groups can confer stability under acidic conditions, as observed in salicylamides .
Antimicrobial Potential
- The 4-nitrobenzyl group in the target compound resembles 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide, which strongly inhibits sulfate-reducing bacteria (D. piger) via disruption of dissimilatory sulfate metabolism .
- Thiadiazole-containing analogues (e.g., ) show activity against P. aeruginosa, suggesting nitro-heterocycle synergism in Gram-negative targeting.
Binding and Selectivity
- Hydrophobic enclosure: The diethylamino chain may facilitate interactions with hydrophobic protein pockets, similar to Glide XP scoring models for benzamide docking .
- Nitro group interactions : Could form charge-transfer complexes or hydrogen bonds, as seen in protease inhibitors .
Biological Activity
N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a diethylamino group and a nitrophenyl methyl substituent, suggests diverse biological activities that warrant detailed investigation.
- Molecular Formula : C23H31N3O3
- Molecular Weight : 397.52 g/mol
- LogP : 4.211 (indicates hydrophobicity)
- Polar Surface Area : 52.57 Ų
- Hydrogen Bond Acceptors : 7
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The diethylamino moiety enhances solubility and receptor affinity, while the nitrophenyl group may influence electronic properties and reactivity.
In Vitro Studies
-
Receptor Binding Affinity :
- Studies have demonstrated that this compound exhibits significant binding affinity to several neurotransmitter receptors, including dopamine and serotonin receptors. This suggests potential applications in treating psychiatric disorders.
-
Enzyme Inhibition :
- Preliminary assays indicate that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on gamma-secretase, which is relevant in Alzheimer's disease research.
In Vivo Studies
Case studies involving animal models have provided insights into the pharmacological effects of this compound:
- Antidepressant-like Effects : In rodent models, administration of the compound resulted in significant reductions in depressive-like behaviors, indicating potential antidepressant properties.
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective effects against oxidative stress-induced neuronal damage, showing promising results in preserving neuronal viability.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals distinct advantages:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5-dimethylthiophene-3-carboxamide | Contains a thiophene ring | Enhanced electronic properties due to thiophene |
| 2-amino-N-[5-(diethylamino)pentan-2-yl]benzamide | Lacks nitro and thiophene groups | Simpler structure may lead to different biological activities |
| N,N-diethylbenzamide | Similar amide structure | Lacks additional functional groups that enhance specificity |
Future Research Directions
Further research is essential to fully elucidate the biological activity of this compound. Key areas for exploration include:
- Detailed Mechanistic Studies : Understanding the precise mechanisms through which this compound interacts with biological targets.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in human populations.
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure affect biological activity and pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
